molecular formula C24H23NO B15169828 1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene] CAS No. 648928-58-9

1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]

Cat. No.: B15169828
CAS No.: 648928-58-9
M. Wt: 341.4 g/mol
InChI Key: XILBBVBCGBLOSY-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] is a spirocyclic compound characterized by its unique structure where two rings share a single atom. This compound belongs to the class of spiro-heterocycles, which have gained significant attention in medicinal chemistry due to their promising biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] typically involves the condensation of isatins and 1,3-cyclohexanedione in the presence of a catalytic amount of magnesium perchlorate at 80°C in a 50% aqueous ethanol medium . This method is efficient and yields high purity products.

Industrial Production Methods

While specific industrial production methods for 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] involves its interaction with molecular targets through its spirocyclic structure. The rigidity of the spirocyclic system reduces conformational entropy, enhancing its binding affinity to biological targets. This compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Spiro-azetidin-2-one derivatives
  • Spiro[indoline-3,9’-xanthene]trione derivatives
  • Spiro[indeno[2,1-c]pyridazine-9,4’-pyran] derivatives

Uniqueness

1-(2-Phenylethyl)spiro[pyrrolidine-3,9’-xanthene] stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

CAS No.

648928-58-9

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2-phenylethyl)spiro[pyrrolidine-3,9'-xanthene]

InChI

InChI=1S/C24H23NO/c1-2-8-19(9-3-1)14-16-25-17-15-24(18-25)20-10-4-6-12-22(20)26-23-13-7-5-11-21(23)24/h1-13H,14-18H2

InChI Key

XILBBVBCGBLOSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12C3=CC=CC=C3OC4=CC=CC=C24)CCC5=CC=CC=C5

Origin of Product

United States

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